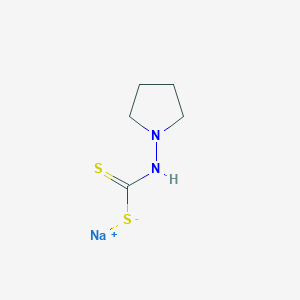
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H11NO This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone, which is a key intermediate.
Formation of Intermediate: The 1-tetralone undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride.
Cyclization and Oxidation: The intermediate product is then cyclized and oxidized to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the naphthalene ring system can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison:
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group, making it more acidic and reactive in different types of chemical reactions.
- 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: The presence of a hydroxyl group adds additional reactivity and potential for hydrogen bonding.
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: The amino and fluoro substituents introduce unique electronic and steric effects, influencing the compound’s reactivity and potential applications.
This detailed article provides a comprehensive overview of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
72605-01-7 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-4,10H,5-7H2 |
Clé InChI |
PAANBDAGTCQLRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)


![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
